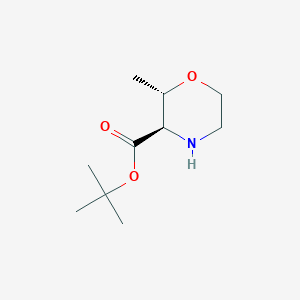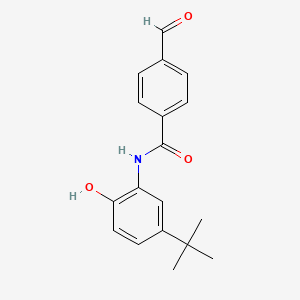![molecular formula C20H16N2O3 B2964847 4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione CAS No. 861207-87-6](/img/structure/B2964847.png)
4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the 5-methoxy-1H-indol-3-yl component of your molecule, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also found in many important synthetic drug molecules .
Molecular Structure Analysis
Indole is a heterocyclic compound that contains a benzopyrrole nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific structure of your compound would likely depend on the arrangement of the methoxy, methylene, and isoquinolinedione groups.Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, such as the compound , have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties and have attracted increasing attention in recent years .
Microbial Infections
These compounds have also been used in the treatment of microbial infections . The indole derivatives have shown significant antimicrobial properties .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This highlights the versatility of these compounds in medical applications .
Cell Apoptosis Induction
Specific compounds like 7d have been found to induce cell apoptosis in a dose-dependent manner . This property is particularly useful in cancer treatment where inducing apoptosis in cancer cells is a common strategy .
Antioxidant Activities
Newly synthesized indole analogues have been screened for their antioxidant activities . This makes them potentially useful in combating oxidative stress-related diseases .
Inhibition of Tubulin Polymerization
Compound 7d has been found to inhibit the polymerization of tubulin . This property can be exploited in the development of new drugs for diseases like cancer, where tubulin dynamics play a crucial role .
Neuroprotective Effects
Some indole derivatives have shown neuroprotective effects . They were able to restore cellular and synaptosomal viability, up to 80%, and showed a more potent MAO-B inhibitory effect .
Antiviral Activities
Indole derivatives possess various biological activities, including antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Propiedades
IUPAC Name |
3-hydroxy-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-22-19(23)15-6-4-3-5-14(15)17(20(22)24)9-12-11-21-18-8-7-13(25-2)10-16(12)18/h3-11,24H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPMKJDWELZLGK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2C1=O)C=C3C=NC4=C3C=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2C1=O)/C=C/3\C=NC4=C3C=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)
![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)

![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)
![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)

![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)



![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)